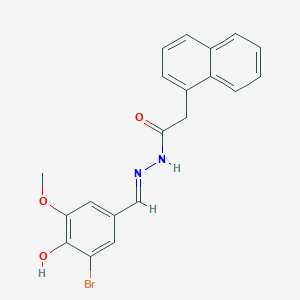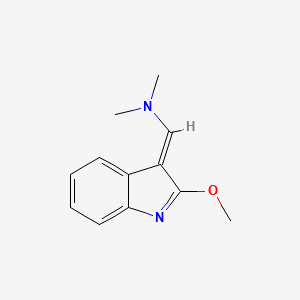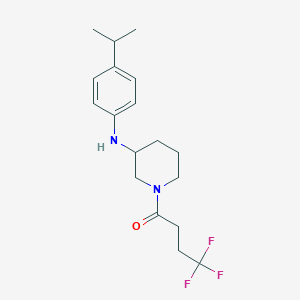
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide, also known as BHMA-NAP, is a novel hydrazone compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized using a simple and efficient method, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the activation of NF-κB and to prevent the translocation of NF-κB into the nucleus. This leads to the downregulation of pro-inflammatory cytokines and the reduction of oxidative stress in cells.
Biochemical and Physiological Effects:
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been found to exhibit significant biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells, to induce apoptosis in cancer cells, and to inhibit tumor growth in animal models. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been found to have a low toxicity profile and to be well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments. This compound is easy to synthesize, and its purity can be easily determined using analytical techniques, such as HPLC and NMR spectroscopy. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has a high yield, which makes it cost-effective for lab experiments. However, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in certain assays. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide. One potential direction is the development of novel formulations of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide that can improve its solubility and bioavailability. Additionally, the study of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide in combination with other drugs or therapies may enhance its therapeutic potential. Further studies are also needed to fully understand the mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide and its potential applications in various diseases.
Méthodes De Synthèse
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-(1-naphthyl)acetohydrazide in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide is typically high, and the purity of the product is excellent.
Applications De Recherche Scientifique
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-26-18-10-13(9-17(21)20(18)25)12-22-23-19(24)11-15-7-4-6-14-5-2-3-8-16(14)15/h2-10,12,25H,11H2,1H3,(H,23,24)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBAJHZSSXDQAE-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)


![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)
![2-bromo-N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5971129.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)
![4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B5971139.png)
